Cas no 2229312-82-5 (1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene)

1-(But-3-yn-1-yl)-2-methoxy-4-methylbenzene is a specialized aromatic compound featuring a methoxy-substituted benzene core with a methyl group at the 4-position and a but-3-yn-1-yl side chain. This structure offers versatility in synthetic applications, particularly in cross-coupling reactions and as a building block for more complex molecules. The alkyne functionality provides a reactive handle for further modifications, such as click chemistry or Sonogashira couplings, while the methoxy and methyl substituents influence electronic and steric properties. Its well-defined reactivity profile makes it valuable in pharmaceutical intermediates, agrochemicals, and materials science research. The compound is typically handled under inert conditions due to the alkyne group's sensitivity.
1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene structure
2229312-82-5 structure
Product Name:1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene
CAS No:2229312-82-5
MF:C12H14O
MW:174.238963603973
CID:6035765
PubChem ID:165705795
Update Time:2025-05-19

1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene
    • 2229312-82-5
    • EN300-1743543
    • Inchi: 1S/C12H14O/c1-4-5-6-11-8-7-10(2)9-12(11)13-3/h1,7-9H,5-6H2,2-3H3
    • InChI Key: XNMAGCFQWWSPHF-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C)C=CC=1CCC#C

Computed Properties

  • Exact Mass: 174.104465066g/mol
  • Monoisotopic Mass: 174.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 9.2Ų

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Additional information on 1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene

Chemical Profile of 1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene (CAS No. 2229312-82-5)

1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene, identified by its CAS number 2229312-82-5, is a structurally unique aromatic compound featuring a butynyl substituent and methoxy and methyl groups on the benzene ring. This molecule has garnered attention in the chemical and pharmaceutical research communities due to its potential applications in synthetic chemistry and as a precursor in the development of bioactive molecules.

The molecular structure of 1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene consists of a benzene core modified with a terminal alkyne group at the 1-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This specific arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of the alkyne functionality allows for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are widely employed in constructing complex molecular architectures.

In recent years, there has been growing interest in utilizing such substituted aromatic compounds in medicinal chemistry due to their ability to modulate biological pathways. The methoxy and methyl groups on the benzene ring can influence the compound's solubility, lipophilicity, and interactions with biological targets. Additionally, the butynyl group serves as a handle for further derivatization, enabling the creation of novel heterocyclic compounds or polymers with tailored properties.

Current research in this area has explored the utility of 1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene as a building block for drug discovery. For instance, studies have demonstrated its potential in generating derivatives with anti-inflammatory or anticancer activities. The alkyne moiety can be selectively modified to introduce pharmacophores that interact with specific enzymes or receptors. Such modifications are crucial for optimizing drug efficacy and minimizing side effects.

The synthesis of 1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene typically involves multi-step organic reactions, starting from commercially available precursors like anisole (methyl phenyl ether) and butyne derivatives. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods align with modern green chemistry principles by minimizing waste and maximizing atom economy.

The compound's electronic properties make it a valuable candidate for materials science applications as well. Researchers have investigated its behavior as an electron-deficient aromatic system, which could be useful in organic electronics or photovoltaic devices. The combination of steric hindrance from the methyl group and electronic effects from the methoxy group allows for fine-tuning of charge transport properties.

From a pharmaceutical perspective, derivatives of 1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene have shown promise in preclinical studies. By leveraging computational chemistry tools, researchers can predict how structural modifications will affect biological activity. This approach accelerates the drug discovery process by identifying lead compounds with high potential before costly experimental validation.

The chemical reactivity of 1-(but-3-yn-1-yl)-2-methoxy-4-methylbenzene also makes it interesting for catalysis research. Transition metal catalysts can facilitate transformations that would otherwise be challenging under mild conditions. Such catalytic systems are essential for industrial-scale production and continue to be refined to improve selectivity and sustainability.

In conclusion,1-(but-3-yn-1 -yl)-2 -methoxy -4 -methylbenzene (CAS No. 2229312 -82 -5) represents a fascinating molecule with diverse applications spanning synthetic chemistry, medicinal chemistry, and materials science. Its unique structural features offer opportunities for innovation across multiple scientific disciplines. As research progresses,this compound is likely to play an increasingly important role in developing next-generation therapeutics and advanced materials.

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